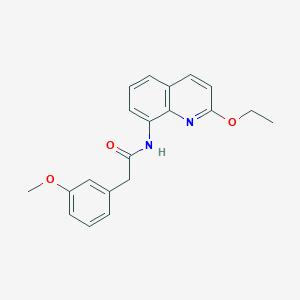
N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including methods like the Sonogashira cross-coupling as mentioned in the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . While the exact synthesis of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide is not described, it can be inferred that similar synthetic strategies could be employed, such as cross-coupling reactions, to introduce various substituents onto the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass spectral analysis . These techniques provide detailed information about the molecular framework and substituent patterns. The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals the conformation and interplanar angles between amide groups, which are crucial for understanding the compound's three-dimensional arrangement and potential interactions .
Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, the anilidoquinoline derivative mentioned in the first paper exhibits significant antiviral and antiapoptotic effects, suggesting its reactivity with biological targets . The chemical reactivity of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide would likely be influenced by the electron-donating and withdrawing properties of the ethoxy and methoxy substituents, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and packing interactions in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects their solubility and stability . Similarly, the novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates exhibit cytotoxic activity, which is a critical chemical property for their potential use as anti-cancer agents . The physical properties such as melting point, solubility, and stability of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide would need to be empirically determined, but can be estimated based on the properties of similar compounds.
Applications De Recherche Scientifique
Structural Analysis and Properties
Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their interaction with mineral acids and the formation of gels and crystalline solids. Their research highlights the structural diversity and potential applications of such compounds in materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
Wenpeng et al. (2014) described a new and practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, demonstrating the efficiency of their method with a high overall yield and purity, which could be beneficial for the scalable production of related compounds (Ma Wenpeng et al., 2014).
Jiang et al. (2011) developed a new preparation method for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, highlighting its importance in medicinal chemistry (Xiangrui Jiang et al., 2011).
Biological Activities
Bai et al. (2011) synthesized and investigated the in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showing potential for the development of new anti-tuberculosis agents (Yuefei Bai et al., 2011).
Propriétés
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-19-11-10-15-7-5-9-17(20(15)22-19)21-18(23)13-14-6-4-8-16(12-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBVWFDSUWMYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)CC3=CC(=CC=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

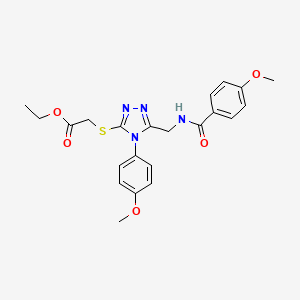
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)
![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)
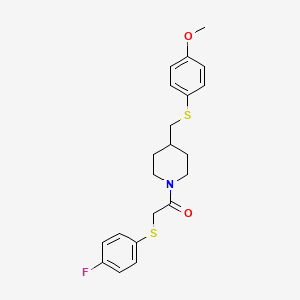
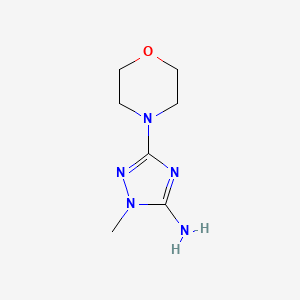
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)
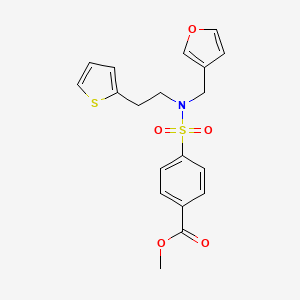
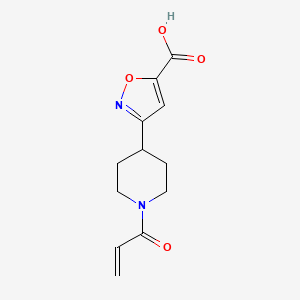
![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)